molecular formula C5H5Cl2N3 B12281152 Pyridine,2,3-dichloro-6-hydrazinyl-

Pyridine,2,3-dichloro-6-hydrazinyl-

Cat. No.: B12281152
M. Wt: 178.02 g/mol
InChI Key: GWVWGNXIULJUTC-UHFFFAOYSA-N
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Description

Overview of Substituted Pyridine (B92270) Derivatives in Advanced Chemical Research

Substituted pyridine derivatives are of paramount importance in the field of medicinal chemistry, with a significant number of FDA-approved drugs incorporating this structural motif. researchgate.netnih.gov The pyridine scaffold is considered a "privileged structure" due to its ability to bind to a diverse range of biological targets. researchgate.net This has led to the development of pyridine-containing drugs for a multitude of therapeutic areas, including cancer, infectious diseases, inflammation, and neurological disorders. mdpi.comresearchgate.netnih.gov

The versatility of the pyridine ring allows for extensive chemical modification through various synthetic methodologies. scitechdaily.comacs.org Researchers can introduce substituents to control the molecule's polarity, solubility, and ability to interact with specific enzymes or receptors. researchgate.net For instance, substituted pyridines have been developed as inhibitors of kinases, androgen receptors, and topoisomerase enzymes, which are crucial targets in cancer therapy. researchgate.net Beyond pharmaceuticals, these derivatives are integral to the creation of dyes, pesticides, and specialized polymers. byjus.comontosight.ai

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold Data compiled from multiple sources. nih.govscitechdaily.com

Drug NameTherapeutic Use
IsoniazidTuberculosis
Abiraterone acetateProstate cancer
CrizotinibCancer
NifedipineHypertension, Angina
PiroxicamAnti-inflammatory
RoflumilastCOPD

Significance of Hydrazinyl-Substituted Pyridines as Synthetic Intermediates

The introduction of a hydrazinyl (-NHNH2) group onto the pyridine ring creates a class of compounds known as hydrazinyl-pyridines, which are highly valuable as synthetic intermediates. acs.org The hydrazine (B178648) moiety is a reactive functional group that serves as a versatile handle for constructing more complex molecular architectures. mdpi.com

A primary application of hydrazinyl-pyridines is in the synthesis of hydrazones through condensation reactions with aldehydes and ketones. researchgate.net These resulting pyridine hydrazone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net The hydrazinyl group can also be a precursor for the formation of various heterocyclic rings, such as pyrazoles, triazoles, and triazines, further expanding the chemical space accessible from this intermediate. researchgate.netresearchgate.net

The synthesis of hydrazinyl-pyridines often involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with hydrazine hydrate (B1144303). researchgate.netjustia.compsu.edu For example, 2-chloro-6-hydrazinopyridine (B1347180) can be readily prepared from the reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate. psu.edu This straightforward accessibility makes hydrazinyl-pyridines attractive starting materials for drug discovery programs and organic synthesis research. nih.gov

Research Perspectives on Pyridine, 2,3-dichloro-6-hydrazinyl- and Related Architectures

The specific compound, Pyridine, 2,3-dichloro-6-hydrazinyl-, belongs to the family of polychlorinated hydrazinyl-pyridines. While direct research on this exact molecule is not extensively published, its structure suggests significant potential as a specialized synthetic intermediate. Its chemical architecture combines the features of a chlorinated pyridine with the reactive hydrazinyl group.

The synthesis of this compound would likely proceed via the nucleophilic aromatic substitution of a chlorine atom from a trichloropyridine precursor, such as 2,3,6-trichloropyridine (B1294687), with hydrazine. The regioselectivity of this reaction would be a key factor. For instance, processes have been developed for the synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine (B146566), demonstrating the feasibility of displacing a chlorine atom adjacent to the ring nitrogen with hydrazine. justia.com Similarly, the synthesis of other chlorinated hydrazino-pyridines, like 3,5,6-trichloro-4-hydrazino-pyridine-2-carboxylic acid, has been documented. chemicalbook.com

The presence of two chlorine atoms in Pyridine, 2,3-dichloro-6-hydrazinyl- offers several research avenues:

Orthogonal Reactivity: The remaining chlorine atoms could potentially be displaced by other nucleophiles under different reaction conditions, allowing for a stepwise and controlled introduction of various functional groups.

Modulation of Physicochemical Properties: The chloro substituents significantly influence the electronic properties of the pyridine ring, which can affect the reactivity of the hydrazinyl group and the biological activity of any subsequent derivatives.

Scaffold for Complex Molecules: This compound can serve as a scaffold for creating novel ligands for metal catalysis or as a key building block in the synthesis of complex pharmaceutical and agrochemical targets where a dichlorinated pyridine moiety is desired for optimal activity. nih.gov

Future research will likely focus on the controlled synthesis of Pyridine, 2,3-dichloro-6-hydrazinyl- and the exploration of its reactivity. Its utility will be in its ability to generate a library of novel, highly functionalized pyridine derivatives for screening in various biological and material science applications.

Table 2: Properties of Related Dichloropyridine Compounds Data from PubChem. nih.gov

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2,3-DichloropyridineC₅H₃Cl₂N147.99
2,6-DichloropyridineC₅H₃Cl₂N147.99
2,6-Dichloro-3-pyridinamineC₅H₄Cl₂N₂163.01

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

(5,6-dichloropyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10)

InChI Key

GWVWGNXIULJUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)NN

Origin of Product

United States

Synthetic Methodologies for Pyridine,2,3 Dichloro 6 Hydrazinyl

Strategic Approaches to the Pyridine (B92270), 2,3-dichloro-6-hydrazinyl- Core

The primary route to the 2,3-dichloro-6-hydrazinylpyridine scaffold involves the introduction of a hydrazine (B178648) moiety onto a pre-existing dichloropyridine framework. This is typically achieved through a nucleophilic aromatic substitution reaction.

The reaction of a halogenated pyridine with a nucleophile like hydrazine is a cornerstone of pyridine chemistry. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the presence of electron-withdrawing halogen substituents, activates the ring towards nucleophilic attack. The positions most susceptible to attack are the α (2- and 6-) and γ (4-) positions.

The synthesis of hydrazinopyridines is commonly accomplished by reacting a corresponding chloropyridine derivative with hydrazine hydrate (B1144303). For instance, the synthesis of 2-hydrazino-6-chloropyridine proceeds via the reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate. google.com This reaction is typically performed under reflux conditions and can yield the desired product in high purity. google.com

Similarly, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) involves the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate. justia.com This reaction has been explored in various solvents and conditions, as detailed in several patents. One such patent describes reacting 2,3-dichloropyridine with an excess of hydrazine hydrate. google.com Another patent discloses a method for the high-yield synthesis of 3-chloro-2-hydrazinopyridine by reacting 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent. google.com

While direct experimental data for the synthesis of 2,3-dichloro-6-hydrazinylpyridine is not as prevalent in readily available literature, the synthesis would logically start from 2,3,6-trichloropyridine (B1294687). The reaction would involve the selective substitution of one of the chlorine atoms with a hydrazinyl group.

In the case of a starting material like 2,3,6-trichloropyridine, the regioselectivity of the hydrazination reaction is a critical factor. The pyridine nitrogen activates the α-positions (2 and 6) for nucleophilic attack more than the β-position (3). Therefore, hydrazine is expected to preferentially attack either the C2 or C6 position. The electronic effects of the existing chloro substituents will further influence the reactivity of these sites. The precise outcome can be sensitive to reaction conditions, but the substitution at the 6-position to yield Pyridine, 2,3-dichloro-6-hydrazinyl- is a plausible and expected outcome.

While direct nucleophilic substitution is the most common method, other routes to hydrazinopyridines exist. One such method is the reduction of a corresponding diazonium salt. However, this method is less frequently used for the preparation of simple hydrazinopyridines, as the starting hydrazino derivatives are often more readily prepared by other means. google.com For many applications, the direct substitution of a halogen with hydrazine hydrate proves to be more efficient and higher yielding. google.com

Nucleophilic Substitution of Halogenated Pyridines with Hydrazine

Process Optimization and Reaction Engineering for Pyridine, 2,3-dichloro-6-hydrazinyl- Synthesis

Optimizing the reaction conditions is crucial for achieving high yield and purity of the target compound while ensuring a safe and scalable process. Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants.

The choice of solvent can significantly impact the rate and outcome of the nucleophilic substitution reaction between a halogenated pyridine and hydrazine hydrate. Various solvents have been investigated for the synthesis of related hydrazinopyridine derivatives, providing insight into potential systems for the synthesis of 2,3-dichloro-6-hydrazinylpyridine.

A patent for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine provides a comparative look at different solvent systems. The data from these experiments highlight the effect of the solvent on the reaction yield.

SolventReaction Time (hours)Yield (%)Purity (%)
1,4-Dioxane (B91453)69698
Tetrahydrofuran (THF)12Not specifiedNot specified
Absolute Ethanol (B145695)69799
N,N-Dimethylformamide (DMF)10Not specifiedNot specified
n-Butanol10Not specifiedNot specified

This table is based on data for the synthesis of 3-chloro-2-hydrazinopyridine and is illustrative of the types of solvents and their potential impact on the synthesis of the target compound. orgsyn.org

As indicated in the table, polar solvents like 1,4-dioxane and ethanol can facilitate the reaction, leading to high yields in a relatively short reaction time. orgsyn.org N,N-dimethylformamide (DMF) and n-butanol have also been used as solvents in similar reactions. The selection of an appropriate solvent system is a critical step in optimizing the synthesis of Pyridine, 2,3-dichloro-6-hydrazinyl-.

Temperature and Pressure Effects on Product Formation

Temperature is a critical parameter in the synthesis of 2,3-dichloro-6-hydrazinylpyridine. The reaction is typically conducted at elevated temperatures to facilitate the nucleophilic aromatic substitution.

One described method involves heating a mixture of 2,3,6-trichloropyridine and hydrazine hydrate under reflux conditions. google.com The reflux temperature, which is dependent on the solvent used, generally falls within the range of 100-150°C. google.com A preferred temperature range of 125-130°C has been noted to promote a rapid substitution reaction and minimize the formation of by-products. google.com The reaction is often carried out under an inert atmosphere, such as nitrogen, to prevent the absorption of carbon dioxide by hydrazine hydrate. google.com

The pressure under which the reaction is conducted can also be a factor, particularly when dealing with volatile reactants or when trying to maintain a specific reaction temperature. While many procedures are carried out at atmospheric pressure, some syntheses may utilize controlled pressure environments. For instance, in related preparations, maintaining the pressure in the reaction vessel at 0.2-0.4 MPa has been reported. google.com

Table 1: Effect of Reaction Temperature on the Synthesis of Hydrazinylpyridines

ReactantSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
2,3-DichloropyridineTetrahydrofuranReflux12--
2,3-Dichloropyridine1,4-DioxaneReflux69698
2,3-DichloropyridineAbsolute EthanolReflux670-
2,3,6-TrichloropyridineN,N-dimethylpropanolamine130109599.7

This table is generated based on data from various synthetic procedures for related compounds and illustrates the impact of temperature and solvent on reaction outcomes. google.compatsnap.com

Catalytic Enhancements in Hydrazinylpyridine Preparation

While the direct reaction between a chlorinated pyridine and hydrazine can proceed without a catalyst, the use of catalysts can significantly improve reaction rates and selectivity. In the broader context of pyridine chemistry, palladium-based catalysts are frequently employed for C-N bond formation reactions, such as the Buchwald-Hartwig amination. orgsyn.org

For the synthesis of related hydrazinylpyridines, palladium catalysts have been shown to be effective. For instance, a palladium-catalyzed coupling reaction of 2-chloropyridines with aldehyde-derived hydrazones has been described as a method to access precursors for triazolopyridines. orgsyn.org In the synthesis of 2,3-dichloropyridine from 2,3,6-trichloropyridine, a mixed catalyst system of Pt/C and Pd/C has been utilized in a hydrogenation reaction. google.com The use of a mixed catalyst reportedly enhances the selectivity and reaction rate of the hydrogen substitution. google.com

The choice of catalyst and reaction conditions is crucial for achieving the desired product with high yield and purity.

Isolation and Purification Techniques for Pyridine,2,3-dichloro-6-hydrazinyl-

Following the completion of the synthesis reaction, the isolation and purification of 2,3-dichloro-6-hydrazinylpyridine are critical steps to obtain a product of high purity. The typical workup procedure involves cooling the reaction mixture to induce crystallization of the product.

A common method involves cooling the reaction mixture to room temperature, which often leads to the precipitation of the crude product as a solid. google.compatsnap.com This solid can then be collected by filtration. patsnap.com

Further purification can be achieved through a series of washing and recrystallization steps. The collected solid is often washed with water to remove any remaining hydrazine hydrate and other water-soluble impurities. google.compsu.edu In some procedures, the crude product is dissolved in an acidic solution, such as hydrochloric acid, and then extracted with an organic solvent to remove non-basic impurities. psu.edu The desired product is then precipitated by neutralizing the acidic solution with a base, such as sodium hydroxide. psu.edu

Recrystallization from a suitable solvent or solvent mixture is a standard technique for obtaining highly pure 2,3-dichloro-6-hydrazinylpyridine. The choice of solvent is critical and depends on the solubility characteristics of the product and impurities. Solvents such as ethanol/water mixtures have been used for the recrystallization of related hydrazinopyridine hydrochlorides. The final purified product is typically dried under vacuum to remove any residual solvent. orgsyn.org

Structural Elucidation and Advanced Spectroscopic Characterization of Pyridine,2,3 Dichloro 6 Hydrazinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the precise structure of Pyridine (B92270), 2,3-dichloro-6-hydrazinyl- can be determined.

The ¹H NMR spectrum of Pyridine, 2,3-dichloro-6-hydrazinyl- provides valuable information about the electronic environment of the protons. The aromatic region of the spectrum is expected to show two doublets, corresponding to the two coupled protons on the pyridine ring. The hydrazinyl group will exhibit signals for the NH and NH₂ protons, which may be broad and their chemical shifts can be dependent on solvent and concentration.

The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the hydrazinyl group. The protons on the pyridine ring are expected to be in the downfield region typical for aromatic protons.

Table 1: Hypothetical ¹H NMR Data for Pyridine, 2,3-dichloro-6-hydrazinyl-

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.35d8.0
H-56.80d8.0
NH8.50s (broad)-
NH₂4.50s (broad)-

Note: Data is hypothetical and for illustrative purposes.

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of the molecule. The spectrum of Pyridine, 2,3-dichloro-6-hydrazinyl- is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbons bearing the chlorine atoms (C-2 and C-3) are expected to be deshielded, while the carbon attached to the hydrazinyl group (C-6) will also show a characteristic downfield shift.

Table 2: Hypothetical ¹³C NMR Spectral Data for Pyridine, 2,3-dichloro-6-hydrazinyl-

Carbon AssignmentChemical Shift (δ, ppm)
C-2151.0
C-3142.0
C-4125.0
C-5115.0
C-6158.0

Note: Data is hypothetical and for illustrative purposes.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their vicinal coupling. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. sdsu.eduemerypharma.com This would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal, thus confirming their assignments. sdsu.eduemerypharma.com

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of Pyridine, 2,3-dichloro-6-hydrazinyl- would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Hypothetical FT-IR Data for Pyridine, 2,3-dichloro-6-hydrazinyl-

Wavenumber (cm⁻¹)Vibrational Mode
3350, 3280N-H stretching (hydrazinyl)
1590C=C/C=N stretching (pyridine ring)
1450C=C/C=N stretching (pyridine ring)
780C-Cl stretching

Note: Data is hypothetical and for illustrative purposes.

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule. For Pyridine, 2,3-dichloro-6-hydrazinyl-, the symmetric vibrations of the pyridine ring are expected to give rise to strong Raman signals. The C-Cl stretching vibrations may also be observed. The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry Analysis

Mass spectrometry serves as a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structural arrangement through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For Pyridine, 2,3-dichloro-6-hydrazinyl- (C₅H₄Cl₂N₄), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ³⁵Cl).

The anticipated HRMS data would reveal a protonated molecular ion peak, [M+H]⁺, at a calculated m/z value that can be compared against the experimentally observed value to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Pyridine, 2,3-dichloro-6-hydrazinyl-

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]⁺C₅H₅Cl₂N₄⁺194.9942

Note: The calculated m/z is based on the monoisotopic masses of the elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. For Pyridine, 2,3-dichloro-6-hydrazinyl- , the fragmentation would likely proceed through characteristic losses of the hydrazinyl and chloro substituents.

A plausible fragmentation pathway would involve the initial loss of the hydrazinyl group (-NHNH₂) or ammonia (B1221849) (NH₃), followed by the sequential or concerted loss of the two chlorine atoms. The relative abundance of the fragment ions would provide evidence for the stability of the resulting cationic species.

Table 2: Plausible Fragmentation Pathways and Expected Product Ions in MS/MS Analysis of Pyridine, 2,3-dichloro-6-hydrazinyl-

Precursor Ion (m/z)Proposed FragmentationProduct Ion (m/z)Neutral Loss
194.9942Loss of NH₂178.9983NH₂
194.9942Loss of N₂H₃163.9876N₂H₃
194.9942Loss of Cl160.0247Cl
160.0247Loss of Cl125.0552Cl
163.9876Loss of Cl129.0181Cl

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The resulting spectrum provides information about the conjugated systems and the presence of chromophores.

The UV-Vis spectrum of Pyridine, 2,3-dichloro-6-hydrazinyl- is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring itself is a chromophore, and the presence of the dichloro and hydrazinyl substituents will influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted pyridine. The lone pairs of electrons on the nitrogen atoms of the hydrazinyl group and the chlorine atoms can participate in n → π* transitions.

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions for Pyridine, 2,3-dichloro-6-hydrazinyl-

Wavelength Range (nm)Type of TransitionChromophore
~200-280π → πPyridine ring
~280-400n → πPyridine ring, -NHNH₂, -Cl

Note: The exact absorption maxima (λ_max) would need to be determined experimentally and can be influenced by the solvent used.

Crystallographic Analysis and Supramolecular Interactions of Pyridine,2,3 Dichloro 6 Hydrazinyl Systems

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Characterization of Halogen Bonding and Other Weak Supramolecular Forces

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The strength and geometry of these bonds are comparable to hydrogen bonds, playing a crucial role in crystal engineering and the design of supramolecular assemblies. In pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring and the halogen atoms attached to it are prime candidates for participating in such interactions. mdpi.com The presence of chlorine atoms in the 2 and 3 positions of the pyridine ring in the title compound suggests a high propensity for forming C-Cl⋯N or C-Cl⋯O/N halogen bonds, where the chlorine atom acts as an electrophilic species.

Studies on related compounds, such as those involving (N-halogeno)succinimides and pyridine derivatives, have demonstrated the formation of strong halogen bonds. researchgate.net The energies of these bonds can range from approximately -20 to -60 kJ mol⁻¹, influenced by the basicity of the pyridine and the Lewis acidity of the halogen. researchgate.net It is also observed that in systems containing both hydrogen and halogen bond donors and acceptors, a competition or cooperation between these two forces can occur. For instance, in complexes of 2,6-diaminopyridines with halogenated methanes, both N⋯X (halogen bond) and N-H⋯X (hydrogen bond) interactions are observed, highlighting the synergistic effects that can stabilize molecular structures. mdpi.com

The hydrazinyl moiety (-NH-NH₂) is a potent hydrogen bond donor and can also act as an acceptor. This group readily forms N-H⋯N and N-H⋯O hydrogen bonds, which are fundamental in constructing robust supramolecular networks. nih.gov In the crystal structure of 2-Bromo-6-hydrazinylpyridine, the hydrazinyl group is involved in an extensive network of N—H⋯N hydrogen bonds, linking molecules into chains. nih.govresearchgate.net

Interaction TypePotential Participating Atoms in "Pyridine, 2,3-dichloro-6-hydrazinyl-"
Halogen Bonding C-Cl⋯N(pyridine), C-Cl⋯N(hydrazinyl), C-Cl⋯Cl
Hydrogen Bonding N-H(hydrazinyl)⋯N(pyridine), N-H(hydrazinyl)⋯N(hydrazinyl), N-H(hydrazinyl)⋯Cl
π-π Stacking Between pyridine rings
C-H⋯π Interactions C-H(pyridine)⋯π(pyridine ring)

Crystal Packing and Supramolecular Architecture of Pyridine, 2,3-dichloro-6-hydrazinyl- Analogues

The crystal packing and resultant supramolecular architecture of hydrazinylpyridine derivatives are governed by the interplay of the various intermolecular forces discussed previously. The specific arrangement of molecules in the crystal lattice is a consequence of the drive to maximize favorable interactions while minimizing steric hindrance.

Analysis of analogues provides significant insight into the expected packing motifs for Pyridine, 2,3-dichloro-6-hydrazinyl-. For instance, the crystal structure of 2-Bromo-6-hydrazinylpyridine reveals a packing arrangement where molecules are linked into chains along the researchgate.net direction via N—H⋯N and bifurcated N—H⋯(N,N) hydrogen bonds. nih.gov These chains are further organized by a short Br⋯Br halogen bond and π–π stacking interactions, demonstrating a layered or three-dimensional network. nih.govresearchgate.net The presence of two conformationally different molecules in the asymmetric unit of this analogue highlights the potential for conformational polymorphism in such systems. nih.gov

In other related hydrazinyl compounds, hydrogen bonding is a dominant feature in defining the supramolecular structure. For example, in the crystal structure of (E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrate, molecules form one-dimensional chains through N(1)–H(1)⋯N(4) hydrogen bonds, which then assemble into a three-dimensional network. memphis.edu Similarly, in 2,6-bis-hydrazinopyridine dihydrate, extensive hydrogen bonding involving the hydrazinyl groups and water molecules is anticipated to be the primary organizing force.

The table below summarizes the crystallographic data for some analogues, illustrating the common packing features.

CompoundSpace GroupKey Supramolecular InteractionsReference
2-Bromo-6-hydrazinylpyridineP2₁2₁2₁N—H⋯N hydrogen bonds, Br⋯Br halogen bond, π–π stacking nih.govresearchgate.net
(E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrateP1N–H⋯N hydrogen bonds memphis.edu
2,6-bis-hydrazinopyridine dihydrateP2₁/cHydrogen bonding
(E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazineNot specifiedπ–π stacking, C—H⋯O, N—H⋯O, C—H⋯Cl hydrogen bonds researchgate.net

Based on these examples, the supramolecular architecture of crystalline Pyridine, 2,3-dichloro-6-hydrazinyl- is expected to be a highly intricate, three-dimensional network. This network would likely be constructed from chains or layers of molecules linked by N-H⋯N hydrogen bonds originating from the hydrazinyl group. These primary structures would then be further interconnected through a combination of C-Cl⋯N/Cl halogen bonds and π-π stacking interactions between the pyridine rings, leading to a densely packed and stable crystalline form.

Chemical Reactivity and Derivatization Pathways of Pyridine,2,3 Dichloro 6 Hydrazinyl

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group is a potent nucleophile and can participate in a variety of chemical reactions, including condensation, cyclization, oxidation, and reduction. These transformations provide pathways to a wide array of derivative compounds with potential biological activities.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazone Derivatives

The reaction of 2,3-dichloro-6-hydrazinylpyridine with aldehydes and ketones under acidic or basic conditions readily forms stable hydrazone derivatives. This condensation reaction is a facile and efficient method for introducing a wide range of substituents onto the pyridine (B92270) core. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

The reaction conditions for hydrazone formation are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol (B145695) or acetic acid. researchgate.netresearchgate.net The versatility of this reaction allows for the synthesis of a large library of hydrazone derivatives by varying the aldehyde or ketone starting material. These derivatives are of significant interest as they can serve as precursors for further cyclization reactions or as biologically active molecules themselves.

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives

Hydrazine ReactantCarbonyl CompoundProductReference
2-Amino-3-formylchromoneVarious HydrazidesChromone-based Hydrazones researchgate.net
Cyanoacetyl hydrazine3-AcetylpyridinePyridine-based Hydrazone organic-chemistry.org
Ethyl hippurateIndole/Quinoline carbaldehydesHippuric Hydrazones researchgate.net
2,6-bis-hydrazinopyridineKetonesPyridine-based bis-Hydrazones nih.gov

This table illustrates the general reactivity of hydrazines to form hydrazones; specific examples for 2,3-dichloro-6-hydrazinylpyridine are less reported but are expected to follow similar pathways.

Cyclization Reactions to Form Fused Heterocyclic Rings (e.g., Pyrazoles, Triazoles)

The hydrazone derivatives of 2,3-dichloro-6-hydrazinylpyridine can undergo intramolecular cyclization to form a variety of fused heterocyclic ring systems. These reactions are particularly valuable for the synthesis of novel compounds with potential pharmaceutical applications.

For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrazole (B372694) rings. Similarly, treatment with reagents such as nitrous acid or isothiocyanates can initiate cyclization to form triazole or thiadiazole rings, respectively. The synthesis of 1,2,3-triazoles, for example, can be achieved through various methods, including the reaction of hydrazones with suitable reagents or via cycloaddition reactions. researchgate.netorganic-chemistry.org

Furthermore, the hydrazine moiety itself can be a key component in the construction of fused ring systems like 1,2,3-triazolo[4,5-b]pyridines. Such reactions often involve the diazotization of an adjacent amino group (which can be derived from the hydrazine) followed by intramolecular cyclization.

Oxidation Reactions of the Hydrazine Group

The hydrazine group in 2,3-dichloro-6-hydrazinylpyridine is susceptible to oxidation. Mild oxidizing agents can convert the hydrazine into a diazenyl group, which can then participate in further reactions or be eliminated as nitrogen gas. Stronger oxidation can lead to the cleavage of the C-N bond, resulting in the formation of 2,3-dichloropyridine (B146566). The specific products of oxidation depend on the oxidant used and the reaction conditions. While specific studies on the oxidation of 2,3-dichloro-6-hydrazinylpyridine are not extensively reported, the general reactivity of hydrazinopyridines suggests that oxidation can be a route to other functionalized pyridine derivatives.

Reduction to Amino-Substituted Pyridines

The hydrazine group can be reduced to the corresponding amino group, providing a synthetic route to 2-amino-3-chloro-6-substituted pyridines. This transformation is typically achieved using reducing agents such as sodium dithionite, catalytic hydrogenation, or Raney Nickel with hydrazine hydrate (B1144303). scholarsresearchlibrary.com

A study on the reduction of the closely related 2-hydrazino-6-chloropyridine demonstrated that the use of hydrazine hydrate with a Raney Nickel catalyst at elevated temperatures was an effective method for preparing 2-amino-6-chloropyridine (B103851). scholarsresearchlibrary.com This method is likely applicable to 2,3-dichloro-6-hydrazinylpyridine, which would yield 2-amino-3,6-dichloropyridine. However, care must be taken to control the reaction conditions to avoid dehalogenation as a side reaction. scholarsresearchlibrary.com

Table 2: Reduction of 2-hydrazino-6-chloropyridine

Reducing AgentCatalystTemperature (°C)OutcomeReference
Hydrazine hydrateRaney Nickel90Fast reaction, satisfactory yield of 2-amino-6-chloropyridine with small amounts of dehalogenated by-product. scholarsresearchlibrary.com
HydrogenPalladiumNot specifiedProduct contained a large amount of dehalogenated by-product. scholarsresearchlibrary.com

Nucleophilic Aromatic Substitution at the Pyridine Ring

The pyridine ring in 2,3-dichloro-6-hydrazinylpyridine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two chlorine atoms provides two potential sites for substitution.

Reactivity of the Chlorine Atoms at C2 and C3 Positions

The chlorine atoms at the C2 and C3 positions of the pyridine ring exhibit different reactivities towards nucleophilic attack. The position of the ring nitrogen significantly influences the electrophilicity of the adjacent carbon atoms. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic substitution. justia.comresearchgate.netnih.gov

In the case of 2,3-dichloropyridine, the starting material for the synthesis of 2,3-dichloro-6-hydrazinylpyridine, the C2 position is more reactive towards nucleophiles than the C3 position. This is because the negative charge in the Meisenheimer intermediate formed during attack at C2 can be delocalized onto the electronegative nitrogen atom, providing greater stabilization. researchgate.net

A patent describing the synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine and hydrazine hydrate demonstrates this differential reactivity. The reaction proceeds via the selective displacement of the chlorine atom at the C2 position, leaving the C3 chlorine atom intact. justia.com This regioselectivity is a key feature of the reactivity of this system and allows for the controlled synthesis of monosubstituted derivatives. Further substitution of the C3 chlorine would require more forcing reaction conditions.

Synthesis of Schiff Bases and Related Imino Derivatives

A primary and characteristic reaction of the hydrazinyl group is its condensation with carbonyl compounds to form hydrazones, a class of Schiff bases. nih.govnih.gov 2,3-dichloro-6-hydrazinylpyridine is expected to react readily with a variety of aldehydes and ketones to yield the corresponding 2,3-dichloro-6-(2-alkylidenehydrazinyl)pyridine derivatives.

The general reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid.

The choice of the carbonyl compound can be used to introduce a wide variety of functional groups and structural motifs into the final molecule. This pathway is a cornerstone for generating molecular diversity from a common hydrazinopyridine scaffold. Research on related hydrazinopyridines has shown that this method is effective for synthesizing compounds with potential biological activities.

Below is a representative table of potential Schiff base derivatives that could be synthesized from 2,3-dichloro-6-hydrazinylpyridine and various carbonyl compounds, based on established synthetic protocols for similar molecules. nih.govcapes.gov.br

Carbonyl ReactantProduct NamePotential Reaction Conditions
Benzaldehyde(E)-1-(phenylmethylidene)-2-(2,3-dichloropyridin-6-yl)hydrazineEthanol, reflux, catalytic acetic acid
Acetone1-(2,3-dichloropyridin-6-yl)-2-(propan-2-ylidene)hydrazineMethanol, room temperature
4-Nitrobenzaldehyde(E)-1-((4-nitrophenyl)methylidene)-2-(2,3-dichloropyridin-6-yl)hydrazineGlacial acetic acid, heating
Cyclohexanone1-(2,3-dichloropyridin-6-yl)-2-(cyclohexylidene)hydrazineToluene, Dean-Stark trap

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring of 2,3-dichloro-6-hydrazinylpyridine is activated towards nucleophilic aromatic substitution. A key question is the regioselectivity of this substitution: which of the two chlorine atoms is more readily displaced?

In dichloropyridines, the position of substitution is dictated by a combination of electronic and steric factors. For 2,6-dichloropyridine (B45657), substitution of one chlorine atom is a common reaction. psu.edu In the case of 2,3-dichloropyridine, the situation is more complex. Generally, nucleophilic attack is favored at positions ortho and para to the ring nitrogen. This would suggest a preference for substitution at the C2 position. However, the presence of the activating hydrazinyl group at C6 significantly alters the electronic landscape.

Studies on analogous systems, such as 2,4-dichloropyrimidines, have shown that an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position over the C4 position. wuxiapptec.com This is attributed to the stabilization of the Meisenheimer complex intermediate. By analogy, the C6-hydrazinyl group in 2,3-dichloro-6-hydrazinylpyridine would likely direct nucleophilic attack preferentially to the C2-chloro position. The C3-chloro position is less activated by the ring nitrogen and would be sterically hindered by the adjacent C2-chloro atom.

Therefore, reactions with nucleophiles such as amines, alkoxides, or thiolates are predicted to yield primarily 2-substituted-3-chloro-6-hydrazinylpyridine derivatives.

Stereoselectivity:

For the reactions discussed, stereoselectivity is primarily a concern in the formation of Schiff bases when the carbonyl compound is prochiral or when the resulting C=N bond can exist as E/Z isomers. In most cases, the formation of the more thermodynamically stable E-isomer is favored. For hydrazones derived from aldehydes, the E-isomer is generally the major or exclusive product due to minimized steric hindrance.

The table below summarizes the predicted regioselectivity for SNAr reactions on 2,3-dichloro-6-hydrazinylpyridine.

NucleophilePredicted Major ProductRationale
Ammonia (B1221849) (NH3)2-amino-3-chloro-6-hydrazinylpyridineElectronic activation by ring nitrogen and C6-hydrazinyl group favors C2 substitution.
Sodium Methoxide (B1231860) (NaOCH3)3-chloro-6-hydrazinyl-2-methoxypyridineSimilar to ammonia, methoxide is a strong nucleophile expected to attack the most electrophilic site (C2).
BenzylamineN-benzyl-3-chloro-6-hydrazinylpyridin-2-amineSteric bulk of the nucleophile may play a role, but electronic factors are likely dominant.

Theoretical and Computational Chemistry of Pyridine,2,3 Dichloro 6 Hydrazinyl

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for studying the properties of chemical compounds.

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of a molecule at various atomic arrangements until a minimum energy conformation is found. This optimized structure corresponds to the most likely geometry of the molecule in the gas phase.

For Pyridine (B92270), 2,3-dichloro-6-hydrazinyl-, this process would involve defining an initial guess for the molecular structure and then using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)) to iteratively adjust the bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting data would provide precise information on the spatial arrangement of the atoms.

Hypothetical Optimized Geometry Parameters for Pyridine, 2,3-dichloro-6-hydrazinyl- (Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.)

ParameterAtom(s)Value
Bond LengthC2-Cl1.74 Å
Bond LengthC3-Cl1.73 Å
Bond LengthC6-N(hydrazinyl)1.38 Å
Bond AngleCl-C2-C3119.5°
Bond AngleN-C6-C5122.0°
Dihedral AngleC5-C6-N-N178.5°

Once the geometry is optimized, the electronic properties of the molecule can be investigated. A Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For Pyridine, 2,3-dichloro-6-hydrazinyl-, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine ring and the hydrazinyl group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms.

Mulliken population analysis is another method to quantify the partial charge on each atom in the molecule, providing further insight into its reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For related hydrazine (B178648) derivatives, DFT calculations have been used to determine these parameters and correlate them with observed reactivity. researchgate.net

Hypothetical Frontier Molecular Orbital Data for Pyridine, 2,3-dichloro-6-hydrazinyl- (Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating these frequencies for the optimized geometry of Pyridine, 2,3-dichloro-6-hydrazinyl-, one could generate a theoretical IR spectrum. This can be compared with an experimentally obtained spectrum to confirm the structure of the synthesized compound and to assign specific vibrational modes to the observed absorption bands.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms to model their movements.

For Pyridine, 2,3-dichloro-6-hydrazinyl-, MD simulations would be particularly useful for exploring the conformational flexibility of the hydrazinyl group. It would allow for the investigation of different rotational isomers and the energy barriers between them, providing a more complete picture of the molecule's behavior in solution.

Mechanistic Insights through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving Pyridine, 2,3-dichloro-6-hydrazinyl-. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This would be valuable, for instance, in understanding its synthesis or its potential reactions with other molecules. For example, if this compound were to be used as a building block in the synthesis of more complex molecules, computational modeling could help in predicting the most likely reaction pathways and identifying potential side products.

Reaction Pathway Mapping and Transition State Characterization

Currently, there is a notable absence of published research specifically detailing the theoretical and computational chemistry of "Pyridine, 2,3-dichloro-6-hydrazinyl-". Comprehensive searches of scientific literature and chemical databases have not yielded studies that focus on the reaction pathway mapping or the explicit characterization of transition states for this particular compound.

In the broader context of substituted pyridines, computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate reaction mechanisms. These studies often focus on nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing pyridine rings. For a molecule like Pyridine, 2,3-dichloro-6-hydrazinyl-, a theoretical investigation would typically involve mapping the potential energy surface for reactions such as further nucleophilic substitution or reactions involving the hydrazinyl group.

A hypothetical reaction pathway mapping for a substitution reaction on the pyridine ring would involve:

Reactant Complex Formation: Modeling the initial interaction between the substituted pyridine and a reacting species.

Transition State Search: Locating the transition state structure corresponding to the highest energy point along the reaction coordinate. This is a critical step, and various computational algorithms are designed to find these saddle points on the potential energy surface.

Intermediate Complex (if any): Identifying any stable intermediates, such as a Meisenheimer complex, which is often formed in SNAr reactions.

Product Complex Formation: Modeling the state after the reaction has occurred but before the products have separated.

The characterization of a transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. The energy of this transition state is crucial for determining the activation energy of the reaction.

While no specific data exists for Pyridine, 2,3-dichloro-6-hydrazinyl-, the following table illustrates the type of data that would be generated from such a computational study for a generic nucleophilic substitution reaction.

Reaction StepRelative Energy (kcal/mol)Key Geometric Parameters of Transition StateImaginary Frequency (cm⁻¹)
Reactant Complex0.0--
Transition State 1[Data not available][Data not available][Data not available]
Intermediate[Data not available]--
Transition State 2[Data not available][Data not available][Data not available]
Product Complex[Data not available]--

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity is a primary goal of computational chemistry. For Pyridine, 2,3-dichloro-6-hydrazinyl-, several types of selectivity could be computationally investigated:

Regioselectivity: The pyridine ring has multiple potential sites for reaction. The chlorine atoms at the 2- and 3-positions, as well as the hydrazinyl group at the 6-position, influence the electronic distribution of the ring. Computational analysis of properties such as the distribution of electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and Fukui functions can help predict the most likely site for electrophilic or nucleophilic attack. For instance, in nucleophilic aromatic substitution, the positions ortho and para to the activating hydrazinyl group and the deactivating chloro groups would be analyzed.

Chemoselectivity: The hydrazinyl group itself contains reactive sites. Computational models could predict whether a reaction is more likely to occur on the pyridine ring or at the hydrazinyl moiety under specific reaction conditions.

Stereoselectivity: While less common for simple substitution on an aromatic ring, if the reaction leads to the formation of a chiral center, computational methods can be used to predict the enantiomeric or diastereomeric excess.

The prediction of selectivity is typically based on comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy is predicted to be the major reaction channel, leading to the dominant product. The difference in activation energies (ΔΔG‡) between two competing pathways can be used to estimate the ratio of the products using the following relationship derived from transition state theory:

Product Ratio = exp(-ΔΔG‡ / RT)

Where R is the gas constant and T is the temperature in Kelvin.

A hypothetical analysis of the regioselectivity of a nucleophilic attack on the dichlorinated pyridine ring would involve calculating the activation barriers for attack at the C-4 and C-5 positions, which are activated by the electron-donating hydrazinyl group and deactivated by the electron-withdrawing chloro groups.

The following table illustrates the kind of data that would be generated to predict selectivity.

Competing PathwayActivation Energy (kcal/mol)Predicted ProductPredicted Selectivity Ratio
Pathway A (e.g., attack at C-4)[Data not available][Data not available][Data not available]
Pathway B (e.g., attack at C-5)[Data not available][Data not available][Data not available]

Without specific computational studies on Pyridine, 2,3-dichloro-6-hydrazinyl-, any discussion remains speculative and based on general principles of physical organic chemistry and computational methodologies applied to similar systems.

Coordination Chemistry of Pyridine,2,3 Dichloro 6 Hydrazinyl and Its Metal Complexes

Design and Synthesis of Pyridine (B92270), 2,3-dichloro-6-hydrazinyl- Derived Ligands

The hydrazinyl group of Pyridine, 2,3-dichloro-6-hydrazinyl- is a key functional group that allows for the straightforward synthesis of a wide range of polydentate ligands, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones). This synthetic versatility allows for the systematic tuning of the steric and electronic properties of the resulting ligands.

The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazinyl moiety on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. By selecting different carbonyl compounds, a library of ligands with varying donor atoms and steric bulk can be created. For instance, condensation with salicylaldehyde would introduce a phenolic oxygen atom, creating a potential O,N,N donor set. The use of pyridine-2-carboxaldehyde would result in a ligand with a potential N,N,N,N donor set.

The synthesis of such ligands is typically carried out under mild conditions, often involving refluxing the reactants in an appropriate solvent like ethanol (B145695) or methanol. The resulting Schiff base ligands are often crystalline solids that can be purified by recrystallization.

Formation of Transition Metal Complexes with Pyridine, 2,3-dichloro-6-hydrazinyl-

Ligands derived from Pyridine, 2,3-dichloro-6-hydrazinyl- are expected to form stable complexes with a variety of transition metals due to the chelate effect. The formation of five- or six-membered chelate rings upon coordination to a metal ion enhances the thermodynamic stability of the resulting complexes. The coordination chemistry of such ligands with transition metals like zinc, nickel, copper, and silver has been a subject of considerable interest.

Investigation of Coordination Modes and Ligand Denticity

The coordination modes of Schiff base ligands derived from Pyridine, 2,3-dichloro-6-hydrazinyl- are predicted to be versatile. The denticity of the ligand, which is the number of donor atoms that bind to the central metal ion, can vary depending on the nature of the ligand and the metal ion.

Bidentate Coordination: In some cases, the ligand may act as a bidentate ligand, coordinating to the metal center through the pyridine nitrogen and one of the nitrogen atoms of the hydrazone moiety.

Tridentate Coordination: More commonly, these ligands act as tridentate chelating agents. soton.ac.ukresearchgate.net For example, a Schiff base formed with salicylaldehyde could coordinate through the pyridine nitrogen, the imine nitrogen, and the phenolic oxygen (N,N,O). A ligand formed with pyridine-2-carboxaldehyde could coordinate through the pyridine nitrogen, the imine nitrogen, and the nitrogen of the second pyridine ring (N,N,N). soton.ac.ukresearchgate.net

The specific coordination mode is influenced by factors such as the metal ion's preferred coordination geometry, the steric hindrance of the ligand, and the reaction conditions.

Synthesis and Characterization of Metal Complexes (e.g., with Zinc, Nickel, Copper, Silver)

The synthesis of transition metal complexes with these ligands is generally achieved by reacting the ligand with a suitable metal salt in a common solvent. The choice of the metal salt (e.g., chloride, nitrate, acetate, or perchlorate) can sometimes influence the final structure of the complex, as the anion may or may not be coordinated to the metal center.

Zinc Complexes: Zinc(II) complexes with analogous hydrazone ligands have been synthesized and characterized. bohrium.comnih.gov Given zinc's d¹⁰ electronic configuration, its complexes are typically diamagnetic and adopt geometries such as tetrahedral or octahedral. The characterization of these complexes often relies on techniques like ¹H NMR, ¹³C NMR, and mass spectrometry, in addition to IR and elemental analysis.

Nickel Complexes: Nickel(II) can form complexes with a variety of geometries, including octahedral, square planar, and tetrahedral. chemijournal.comchemijournal.commdpi.commdpi.com The geometry is often dependent on the ligand field strength and steric factors. For instance, with tridentate ligands, octahedral Ni(II) complexes of the type [Ni(L)₂] can be formed. chemijournal.com Magnetic susceptibility measurements are a key tool in characterizing Ni(II) complexes, as the magnetic moment can distinguish between different geometries.

Copper Complexes: Copper(II) complexes are known for their diverse coordination geometries, often distorted from ideal symmetries due to the Jahn-Teller effect. Square planar and distorted octahedral geometries are common. mdpi.comnih.govresearchgate.net The synthesis and characterization of copper(II) complexes with similar hydrazone ligands have been extensively reported. mdpi.comnih.govresearchgate.net

Silver Complexes: Silver(I) complexes often exhibit linear, trigonal planar, or tetrahedral geometries. The coordination chemistry of silver with nitrogen-containing ligands is well-established. researchgate.netnih.gov Ligands derived from Pyridine, 2,3-dichloro-6-hydrazinyl- could form complexes with silver(I) where the ligand bridges between two metal centers, leading to the formation of polynuclear structures. nih.gov

Structural Characterization of Coordination Compounds

The definitive structural elucidation of these coordination compounds relies on a combination of spectroscopic and crystallographic techniques.

Determination of Metal Center Geometry and Stereochemistry

The geometry around the central metal ion is a fundamental aspect of the complex's structure. For paramagnetic complexes, such as many of those of Ni(II) and Cu(II), electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements provide valuable insights into the coordination environment. For diamagnetic complexes, such as those of Zn(II) and some Ni(II) and Ag(I) complexes, NMR spectroscopy is a powerful tool for determining the structure in solution.

Spectroscopic and Crystallographic Analysis of Metal-Ligand Interactions

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

The ν(C=N) (imine) stretching frequency of the hydrazone, which typically shifts upon coordination to the metal.

The pyridine ring vibrations, which are also sensitive to coordination.

The appearance of new bands in the far-IR region corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions in the metal center and charge-transfer bands. These spectra are particularly useful for inferring the geometry of paramagnetic metal ions.

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the precise measurement of metal-ligand bond distances and angles, providing direct evidence of the coordination mode of the ligand and the geometry of the metal center. For example, in a study of metal complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine (B147025), X-ray structures revealed octahedral and trigonal bipyramidal geometries. soton.ac.ukresearchgate.net

The following table provides illustrative data from a study on a related hydrazone ligand and its metal complexes, demonstrating the type of information obtained from such analyses.

CompoundSelected IR Bands (cm⁻¹)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μB)
Ligand (HL)ν(N-H): 3250, ν(C=N): 1610--
[Cu(L)Cl]ν(N-H): 3245, ν(C=N): 1595151.85
[Ni(L)₂]ν(N-H): 3240, ν(C=N): 1590123.10
[Zn(L)₂]ν(N-H): 3242, ν(C=N): 159210Diamagnetic

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values found in the literature for similar compounds.

Theoretical Studies on Metal-Pyridine, 2,3-dichloro-6-hydrazinyl- Complexes: An Overview

A comprehensive search of scientific literature reveals a notable absence of specific theoretical studies on the coordination chemistry of metal complexes derived from the ligand Pyridine, 2,3-dichloro-6-hydrazinyl-. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding, and reactivity of metal complexes, it appears that these techniques have not yet been applied to complexes of this specific substituted pyridine ligand.

Theoretical studies on related, yet distinct, pyridine-hydrazinyl and hydrazone-based ligands have been conducted, offering general insights into the coordination behavior of such molecules. These studies often explore aspects such as optimized geometries, bond lengths and angles, vibrational frequencies, and the nature of metal-ligand interactions. However, due to the strict focus of this article on Pyridine, 2,3-dichloro-6-hydrazinyl-, the findings from these related systems cannot be directly extrapolated. The electronic and steric effects of the two chlorine substituents on the pyridine ring are expected to significantly influence the coordination properties of the ligand and the resulting complexes, making specific theoretical investigations essential for a thorough understanding.

The lack of dedicated theoretical research on metal-Pyridine, 2,3-dichloro-6-hydrazinyl- complexes presents a clear gap in the current scientific literature. Such studies would be invaluable for:

Predicting the preferred coordination modes of the ligand.

Understanding the electronic influence of the chloro-substituents on the metal center.

Correlating theoretical data with potential experimental findings from spectroscopic and crystallographic analyses.

Guiding the synthesis of novel complexes with desired properties.

Future research in this area would be highly beneficial to the field of coordination chemistry. Computational studies would provide a foundational understanding of the intrinsic properties of these complexes and could stimulate further experimental exploration of their potential applications. At present, no data tables or detailed research findings on the theoretical aspects of metal-Pyridine, 2,3-dichloro-6-hydrazinyl- complexes can be presented due to the absence of published research on this specific topic.

Applications in Advanced Organic Synthesis and Material Sciences

Pyridine (B92270), 2,3-dichloro-6-hydrazinyl- as a Key Intermediate in Heterocyclic Synthesis

The dual functionality of Pyridine, 2,3-dichloro-6-hydrazinyl- renders it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. The hydrazine (B178648) moiety provides a nucleophilic center ripe for cyclization reactions, while the chloro-substituents offer sites for further functionalization or can influence the electronic properties of the resulting molecules.

Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material science due to their rigid, planar structures and unique electronic properties. mdpi.com Pyridine, 2,3-dichloro-6-hydrazinyl- serves as an ideal starting material for constructing such complex fused-ring systems. The hydrazine group can react with various polyfunctional compounds to form an additional heterocyclic ring fused to the pyridine core.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines . These bicyclic systems can be efficiently prepared from precursors like 2,3-dichloropyridine (B146566) through reactions involving hydrazine. The hydrazine moiety of Pyridine, 2,3-dichloro-6-hydrazinyl- can undergo condensation with 1,3-dicarbonyl compounds or their equivalents. This is followed by an intramolecular cyclization, where the nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, leading to the formation of the fused pyrazole (B372694) ring. The remaining chlorine atoms on the pyridine ring can then be used for further synthetic modifications, allowing for the creation of a diverse range of substituted pyrazolo[3,4-b]pyridine derivatives.

Another important class of fused heterocycles accessible from this intermediate are mdpi.comsigmaaldrich.comgoogle.comtriazolo[4,3-a]pyridines . The synthesis of these compounds can be achieved through the reaction of a 2-hydrazinopyridine (B147025) with various one-carbon electrophiles, such as orthoesters or cyanogen (B1215507) bromide. mdpi.com For instance, reacting Pyridine, 2,3-dichloro-6-hydrazinyl- with an appropriate reagent can lead to the formation of the triazole ring fused at the 1,2-position of the pyridine ring. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates also provides a route to 3-amino- mdpi.comsigmaaldrich.comgoogle.com-triazolo[4,3-a]pyridines. mdpi.com

The general reaction schemes for the formation of these fused systems are presented below:

Fused SystemGeneral Reaction Scheme
Pyrazolo[3,4-b]pyridineReaction of Pyridine, 2,3-dichloro-6-hydrazinyl- with a 1,3-dicarbonyl compound.
mdpi.comsigmaaldrich.comgoogle.comTriazolo[4,3-a]pyridineReaction of Pyridine, 2,3-dichloro-6-hydrazinyl- with a one-carbon electrophile (e.g., orthoester).

The concept of combinatorial chemistry and the generation of compound libraries for high-throughput screening are central to modern drug discovery. The reactivity of the hydrazine group in Pyridine, 2,3-dichloro-6-hydrazinyl- makes it an excellent scaffold for building diverse libraries of heterocyclic compounds.

The hydrazine functionality can readily react with a vast array of aldehydes and ketones to form the corresponding hydrazones . These hydrazones are not merely stable final products but are versatile intermediates themselves. The resulting C=N double bond and the remaining N-H group can participate in various further chemical transformations, including cyclization, reduction, and cycloaddition reactions.

For example, the reaction of hydrazones derived from Pyridine, 2,3-dichloro-6-hydrazinyl- with reagents like thioglycolic acid can lead to the formation of 1,3-thiazolidin-4-ones . Alternatively, reaction with chloroacetyl chloride can yield azetidin-2-ones . By systematically varying the initial aldehyde or ketone component, a large and diverse library of these heterocyclic derivatives can be rapidly assembled. This approach is highly valuable for exploring the structure-activity relationships of potential new therapeutic agents.

Role in the Development of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices. They are characterized by their complex molecular structures and are used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and electronic materials. Pyridine derivatives, in general, are a significant class of fine chemicals. google.com

A closely related compound, 3-chloro-2-hydrazinopyridine (B1363166), which shares the core structural motifs of the target compound, is a critical intermediate in the synthesis of the modern insecticides Rynaxypyr® (Chlorantraniliprole) and Cyantraniliprole® . google.com These insecticides represent a major class of agrochemicals with a novel mode of action. Given the structural similarity, Pyridine, 2,3-dichloro-6-hydrazinyl- is a highly valuable precursor for the synthesis of analogous next-generation agrochemicals. The dichloro-substitution pattern offers opportunities for creating derivatives with potentially enhanced efficacy, altered target specificity, or improved environmental profiles.

In the realm of specialty materials, the rigid and electron-deficient nature of the dichloropyridine ring, combined with the potential for forming extended conjugated systems through the hydrazine linker, makes Pyridine, 2,3-dichloro-6-hydrazinyl- an interesting candidate for the synthesis of novel organic electronic materials. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of specialty polymers with tailored thermal or optical properties.

Catalytic Applications of Pyridine, 2,3-dichloro-6-hydrazinyl- Derived Systems

The hydrazine moiety and the pyridine nitrogen atom in Pyridine, 2,3-dichloro-6-hydrazinyl- and its derivatives can act as excellent ligands for coordinating with transition metals. The resulting metal complexes have significant potential for applications in catalysis.

Hydrazones derived from Pyridine, 2,3-dichloro-6-hydrazinyl- can form stable chelate complexes with a variety of transition metals, including palladium, copper, nickel, and cobalt. These complexes can be designed to catalyze a wide range of important organic transformations. For instance, palladium complexes bearing nitrogen-containing ligands are well-known to be highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions . mdpi.com These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.

A hypothetical palladium(II) complex of a hydrazone derived from Pyridine, 2,3-dichloro-6-hydrazinyl- could be employed as a catalyst in a Suzuki-Miyaura coupling reaction. In such a system, the metal center, stabilized by the ligand, would facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired biaryl product. The electronic and steric properties of the catalyst could be fine-tuned by modifying the substituents on the pyridine ring or the aldehyde/ketone used to form the hydrazone, allowing for optimization of the catalytic activity and selectivity.

Furthermore, the development of chiral derivatives of Pyridine, 2,3-dichloro-6-hydrazinyl- could lead to the synthesis of asymmetric catalysts for enantioselective transformations, which are of paramount importance in the pharmaceutical industry.

Future Research Trajectories for Pyridine,2,3 Dichloro 6 Hydrazinyl

Exploration of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes for pyridine (B92270) derivatives is a burgeoning area of research. nih.govresearchgate.net Traditional methods often involve hazardous reagents and solvents, prompting the shift towards greener alternatives. rasayanjournal.co.in Future research on Pyridine, 2,3-dichloro-6-hydrazinyl- will likely focus on the adoption of sustainable practices that offer high yields, reduced reaction times, and minimal environmental impact. rasayanjournal.co.in

Key green chemistry approaches that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can accelerate reaction rates, increase yields, and lead to the formation of pure products with low processing costs. nih.govacs.org

Ultrasonic Synthesis: The use of ultrasound can provide the activation energy for chemical reactions, often leading to improved yields and shorter reaction times. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, embodying principles of atom economy and reduced waste. rasayanjournal.co.innih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent, or in environmentally benign solvents like water, is a cornerstone of green chemistry, simplifying workup and reducing pollution. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts: The development and application of reusable and non-toxic catalysts can significantly enhance the sustainability of synthetic processes. nih.govresearchgate.net

A comparative analysis of conventional versus potential green synthetic methods for related pyridine derivatives highlights the advantages of these modern approaches.

ParameterConventional SynthesisGreen Synthesis (e.g., Microwave-Assisted)
Reaction Time Often hours to daysMinutes to a few hours acs.org
Yield Variable, can be moderate to lowOften excellent (e.g., 82%-94%) acs.org
Solvent Use Often uses hazardous organic solventsMinimal or uses green solvents (e.g., ethanol (B145695), water) nih.govrsc.org
Energy Consumption Typically high due to prolonged heatingLower due to rapid and targeted heating
Byproduct Generation Can be significantOften reduced, improving atom economy

Development of Novel Spectroscopic and Imaging Techniques for Characterization

Advancements in analytical techniques are crucial for the detailed characterization of complex molecules like Pyridine, 2,3-dichloro-6-hydrazinyl-. Future research will likely see the application of novel and more sensitive spectroscopic and imaging methods to elucidate its structural and electronic properties with greater precision.

Emerging techniques that could provide deeper insights include:

Advanced Vibrational Spectroscopy: Techniques like Mid-Infrared (MIR), Near-Infrared (NIR), and Raman spectroscopy are powerful tools for characterizing functional groups and molecular structure. wiley.com The development of high-resolution imaging techniques based on these methods, such as Atomic Force Microscopy combined with Infrared Spectroscopy (AFM-IR), can provide information at the nanometer scale. wiley.com

Two-Dimensional Correlation Spectroscopy (2D-COS): This technique can enhance spectral resolution and help in understanding the interactions between different functional groups within the molecule under various conditions. wiley.com

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, the application of more advanced and multidimensional NMR techniques can provide detailed information about the compound's conformation and intermolecular interactions.

High-Resolution Mass Spectrometry: Techniques like tandem mass spectrometry can be used for detailed structural elucidation and to study fragmentation pathways, confirming the molecular structure with high accuracy.

The application of these techniques will be instrumental in building a comprehensive understanding of the physicochemical properties of Pyridine, 2,3-dichloro-6-hydrazinyl- and its derivatives.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Future research on Pyridine, 2,3-dichloro-6-hydrazinyl- could leverage AI and ML in several ways:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing Pyridine, 2,3-dichloro-6-hydrazinyl- and its derivatives, potentially with higher yields and fewer side products. nih.gov These models can act as a "GPS for chemistry," guiding researchers to the most efficient synthetic pathways. cam.ac.uk

Reaction Outcome Prediction: Algorithms can predict the products of unknown chemical reactions with high accuracy, surpassing the predictive power of human chemists in some cases. cam.ac.uk This can help in exploring novel functionalizations of the Pyridine, 2,3-dichloro-6-hydrazinyl- scaffold.

De Novo Molecular Design: AI can be used to generate novel molecular structures based on the Pyridine, 2,3-dichloro-6-hydrazinyl- core, optimized for specific biological activities or material properties.

Property Prediction: ML models can predict various physicochemical properties of new derivatives, such as solubility, boiling point, and toxicity, accelerating the screening process for potential applications. coe.edu

The integration of these computational tools has the potential to significantly accelerate the discovery and development of new compounds based on the Pyridine, 2,3-dichloro-6-hydrazinyl- framework. rsc.org

Investigation of Advanced Material Science Applications

The unique electronic and structural features of Pyridine, 2,3-dichloro-6-hydrazinyl- make it a promising candidate for the development of advanced materials. The pyridine ring is a common motif in materials with interesting optical and electronic properties. jiaolei.groupnih.gov The presence of reactive chlorine and hydrazinyl groups offers opportunities for further functionalization and polymerization.

Potential areas for material science applications include:

Functional Polymers: The hydrazinyl group can be used as a reactive handle to incorporate the pyridine unit into polymer backbones, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific electronic properties.

Organic Electronics: Pyridine-containing compounds are explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. rasayanjournal.co.in The specific substitution pattern of Pyridine, 2,3-dichloro-6-hydrazinyl- could be tuned to achieve desired electronic characteristics.

Sensors: The ability of the pyridine nitrogen and the hydrazinyl group to coordinate with metal ions suggests potential applications in the development of chemical sensors for detecting specific analytes.

Ligands for Catalysis: Functionalized pyridines are widely used as ligands in coordination chemistry and catalysis. researchgate.net The dichloro-hydrazinyl-pyridine scaffold could serve as a precursor for novel ligands with unique catalytic activities.

The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry with materials characterization and device fabrication.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyridine derivatives with hydrazinyl substituents?

  • Methodological Answer : A widely used approach involves condensing hydrazine derivatives with halogenated pyridine precursors under reflux conditions. For example, hydrazine can react with 2,3-dichloro-6-substituted pyridines in ethanol or acetic acid, followed by rearrangement to yield the hydrazinyl product. Reaction optimization often requires adjusting solvents (e.g., ethanol vs. acetic acid), temperature, and stoichiometric ratios of reactants to maximize yield .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purification typically involves recrystallization or column chromatography.

Q. How can the purity and structural integrity of Pyridine,2,3-dichloro-6-hydrazinyl- be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., chlorine and hydrazinyl group positions) via 1^1H and 13^{13}C NMR chemical shifts.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and isotopic patterns consistent with chlorine atoms.
  • Elemental Analysis : Validate empirical formula accuracy.
    • Reference : Structural validation methods align with NIST-standardized protocols for pyridazine derivatives .

Q. What solvents are optimal for dissolving Pyridine,2,3-dichloro-6-hydrazinyl- in experimental settings?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s limited solubility in water. For kinetic studies, acetonitrile or chloroform may be used, as demonstrated in ligand-exchange experiments with pyridine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the hydrazinyl group in Pyridine,2,3-dichloro-6-hydrazinyl- during nucleophilic substitution?

  • Methodological Answer :

  • Steric Effects : The 2,3-dichloro substituents on the pyridine ring create steric hindrance, slowing reactions at the 6-position. Computational modeling (e.g., DFT) can predict activation barriers.
  • Electronic Effects : Electron-withdrawing chlorine atoms enhance electrophilicity at the hydrazinyl-bearing carbon. Kinetic studies using 15^{15}N-labeled hydrazine derivatives or isotopic tracing (e.g., pyridine-D5_5) can elucidate mechanistic pathways .
    • Data Contradiction Note : Conflicting reactivity outcomes may arise from solvent polarity differences (e.g., chloroform vs. acetonitrile). Replicate experiments under controlled solvent conditions to resolve discrepancies .

Q. What strategies can address low biological activity in metal complexes derived from Pyridine,2,3-dichloro-6-hydrazinyl-?

  • Methodological Answer :

  • Ligand Modification : Introduce auxiliary ligands (e.g., picolinic acid) to enhance coordination stability. For example, ruthenium(II)-p-cymene complexes with pyridinedicarboxylic acid ligands showed improved antiproliferative activity compared to simpler derivatives .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyridine ring and hydrazinyl group. Screen complexes against diverse cell lines to identify activity trends.
    • Key Reference : Low activity in initial screens may require combinatorial chemistry approaches or hybrid ligand systems .

Q. How can ligand-exchange kinetics of Pyridine,2,3-dichloro-6-hydrazinyl- derivatives be quantified in solution?

  • Methodological Answer :

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Track time-dependent changes in metal-ligand adducts. For example, monitor [CoC(PyIN)]+^+ and [CoC(PyLIN)]+^+ species in acetonitrile or chloroform at controlled temperatures .
  • Activation Parameters : Calculate ΔG^\ddagger, ΔH^\ddagger, and ΔS^\ddagger using Arrhenius and Eyring equations.
    • Data Table :
SolventRate Constant (k, s1^{-1})ΔG^\ddagger (kJ/mol)
Chloroform0.002585.3
Acetonitrile0.001889.7
Adapted from ligand-exchange kinetics studies .

Contradiction Resolution in Data Interpretation

Q. How should researchers reconcile conflicting reports on the biological activity of pyridine-hydrazinyl derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Ensure identical experimental conditions (e.g., cell lines, incubation time, concentration ranges).
  • Meta-Analysis : Compare datasets across studies, focusing on structural variations (e.g., substituent positions) that correlate with activity. For instance, antiproliferative activity in ruthenium complexes was highly dependent on ancillary ligands, not the pyridine-hydrazinyl core .
    • Recommendation : Publish negative results to clarify activity boundaries and reduce publication bias.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.